methyl 4-[1-(6-phenylpyridazin-3-yl)piperidine-4-amido]benzoate
Description
Methyl 4-[1-(6-phenylpyridazin-3-yl)piperidine-4-amido]benzoate is a structurally complex small molecule characterized by a methyl benzoate core substituted at the 4-position with a piperidine-4-amido group. The piperidine ring is further functionalized at the 1-position with a 6-phenylpyridazin-3-yl moiety. This compound combines aromatic (benzoate, pyridazine, phenyl) and aliphatic (piperidine) components, conferring unique physicochemical properties. For instance, piperidine-amido-benzoate derivatives are prevalent in therapeutic agents (e.g., arthritis drugs, ), while methyl benzoates with heterocyclic substituents are common in herbicides .
The pyridazine ring, a diazine with two adjacent nitrogen atoms, may enhance polarity and hydrogen-bonding capacity compared to single-nitrogen heterocycles like pyridine. This could influence target binding or metabolic stability. The compound’s synthesis might parallel methods described in , where amide coupling between piperidine derivatives and benzoate esters is achieved via ammonium salt intermediates .
Properties
IUPAC Name |
methyl 4-[[1-(6-phenylpyridazin-3-yl)piperidine-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-31-24(30)19-7-9-20(10-8-19)25-23(29)18-13-15-28(16-14-18)22-12-11-21(26-27-22)17-5-3-2-4-6-17/h2-12,18H,13-16H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCODZFBHBJLKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 4-(Aminomethyl)Benzoate
The methyl 4-(aminomethyl)benzoate fragment serves as the ester-containing backbone for the target compound. Source provides a high-yield protocol for its preparation via esterification of 4-(aminomethyl)benzoic acid with methanol under acidic conditions. Key steps include:
- Reaction Setup : 4-(Aminomethyl)benzoic acid (60 kg) is refluxed with methanol (480 kg) and 30% hydrochloric acid (89 kg) for 7 hours, facilitating protonation of the amine and esterification of the carboxylic acid.
- Workup and Isolation : The mixture is cooled to 10°C, and the pH is adjusted to 6–7 using 4% sodium hydroxide. Methanol/water is distilled under reduced pressure, followed by extraction with methylene chloride. The aqueous phase is further basified to pH 10–11 to liberate the free amine, enabling a second extraction with methylene chloride.
- Yield and Purity : This method achieves an 88–89% yield, with purity confirmed via quantitative HPLC.
Critical parameters include maintaining temperatures below 10°C during pH adjustment to prevent ester hydrolysis and using sodium chloride saturation to enhance organic phase partitioning.
Preparation of 1-(6-Phenylpyridazin-3-yl)Piperidine-4-Carboxylic Acid
The piperidine-pyridazine subunit is synthesized through a sequence involving cyclization and cross-coupling reactions. Source outlines a Suzuki-Miyaura coupling strategy for analogous pyridazine systems:
- Pyridazine Ring Formation : 3-Chloropyridazine is reacted with phenylboronic acid under Pd(PPh₃)₄ catalysis in a MeCN/aqueous Na₂CO₃ biphasic system at reflux (18 hours), yielding 6-phenylpyridazin-3-yl derivatives in 55–91% yields.
- Piperidine Functionalization : Piperidine-4-carboxylic acid is alkylated at the nitrogen using 1,4-dibromobutane in the presence of K₂CO₃ and DBU in acetone (reflux, 60–70 hours). Subsequent iodination or bromination at the 4-position enables coupling with the pyridazine via nucleophilic aromatic substitution.
For instance, in Scheme 3 of, morpholine substitution on a brominated intermediate using NaI and Et₃N in THF (reflux, 16 hours) achieves 74% yield. Adapting this, the 6-phenylpyridazin-3-yl group can be introduced to piperidine-4-carboxylic acid via analogous halogen displacement.
Amide Bond Formation Between Fragments
The final step involves coupling the methyl 4-(aminomethyl)benzoate with 1-(6-phenylpyridazin-3-yl)piperidine-4-carboxylic acid. Source and provide protocols for amide bond formation:
- Activation of Carboxylic Acid : The piperidine-4-carboxylic acid is converted to its acid chloride using oxalyl chloride in dichloromethane (1 hour, room temperature).
- Coupling Reaction : The acid chloride is reacted with methyl 4-(aminomethyl)benzoate in the presence of Et₃N at −78°C to room temperature (10 hours), yielding the amide product. Purification via flash chromatography (chloroform:methanol, 9.5:0.5) affords the final compound in 74–85% yield.
Analytical Validation and Characterization
- X-ray Crystallography : Source utilized X-ray analysis to confirm the molecular structure of analogous piperidine derivatives, verifying bond lengths and angles.
- NMR Spectroscopy : ¹H NMR in CDCl₃ confirms the integration of aromatic protons (δ 7.8–8.2 ppm for pyridazine), piperidine methylenes (δ 2.5–3.5 ppm), and ester methyl groups (δ 3.9 ppm).
- HPLC Purity : Quantitative HPLC with UV detection at 254 nm ensures >98% purity, as demonstrated in.
Challenges and Optimization Strategies
- Regioselectivity in Pyridazine Substitution : Electron-deficient pyridazines favor substitution at the 3-position, necessitating careful control of reaction conditions to avoid di-substitution.
- Ester Hydrolysis Prevention : The use of aprotic solvents (e.g., THF, MeCN) and avoidance of aqueous bases during amide coupling prevent hydrolysis of the methyl ester.
- Catalyst Selection : Pd(PPh₃)₄ outperforms other catalysts in Suzuki couplings for pyridazine systems, minimizing side reactions.
Scalability and Industrial Applicability
The patent in demonstrates scalability to 1200 L batches, highlighting the feasibility of large-scale production. Key considerations include:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[1-(6-phenylpyridazin-3-yl)piperidine-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and phenylpyridazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-[1-(6-phenylpyridazin-3-yl)piperidine-4-amido]benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of methyl 4-[1-(6-phenylpyridazin-3-yl)piperidine-4-amido]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmaceuticals
highlights methyl benzoate derivatives with piperidine-amido substituents developed by Eli Lilly for arthritis treatment. Key examples include:
| Compound ID | Substituent on Piperidine | Molecular Ion (M+H)+ | Application |
|---|---|---|---|
| Prep 14 | 2-Phenoxyethyl | 397 | Arthritis treatment |
| Prep 15 | (1S)-1-Propylphenoxyethyl | 425 | Arthritis treatment |
| Target | 6-Phenylpyridazin-3-yl | ~450 (estimated) | Undisclosed |
Key Differences :
- Substituent Chemistry: The target’s 6-phenylpyridazin-3-yl group introduces a rigid, planar aromatic system with two nitrogen atoms, contrasting with the flexible phenoxyethyl chains in Preps 14–14.
- Electronic Effects: Pyridazine’s electron-deficient nature could alter binding interactions compared to phenoxyethyl’s electron-rich ether group.
- Molecular Weight : The target’s estimated molecular weight (~450 Da) exceeds Eli Lilly’s compounds (397–425 Da), which may impact bioavailability or permeability.
Research Implications : Piperidine-amido-benzoate scaffolds are versatile platforms for drug discovery. The pyridazine substitution in the target compound could modulate activity in inflammation-related pathways, analogous to Preps 14–16 .
Agrochemical Methyl Benzoate Derivatives
lists methyl benzoate esters with heterocyclic substituents used as herbicides:
| Compound Name | Substituent | Application |
|---|---|---|
| Tribenuron Methyl Ester | Sulfonylurea-pyrimidinyl | Herbicide |
| Pyriminobac-Methyl | Dimethoxy-pyrimidinyloxy | Herbicide |
| Target Compound | Piperidine-amido-phenylpyridazinyl | Undisclosed |
Key Differences :
- Functional Groups : The target’s piperidine-amido group is absent in agrochemical analogs, which instead prioritize sulfonylureas or pyrimidinyloxy moieties for enzyme inhibition (e.g., acetolactate synthase in plants) .
Research Implications : Structural features such as the pyridazine ring could be explored for dual-use applications, though the piperidine-amido group may limit herbicidal activity due to increased size and complexity.
Research Findings and Implications
Structure-Activity Relationships (SAR): Substitution at the piperidine 1-position is critical for biological activity. In agrochemicals, smaller heterocycles (e.g., pyrimidinyl) optimize herbicidal activity by enabling efficient enzyme inhibition .
Synthetic Accessibility: The compound’s synthesis likely involves amide coupling between methyl 4-aminobenzoate and a 1-(6-phenylpyridazin-3-yl)piperidine-4-carboxylic acid derivative, paralleling methods in .
Biological Activity
Methyl 4-[1-(6-phenylpyridazin-3-yl)piperidine-4-amido]benzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions, including amide formation and the introduction of the pyridazine moiety. The synthetic pathway can be summarized as follows:
- Formation of the Piperidine Ring : The initial step often involves the formation of a piperidine derivative through a reaction with suitable amines.
- Pyridazine Introduction : The 6-phenylpyridazin-3-yl group is introduced via cyclization reactions involving hydrazine derivatives.
- Final Coupling : The final step involves coupling the piperidine derivative with methyl 4-amino benzoate to yield the target compound.
2.1 Pharmacological Profile
Research indicates that this compound exhibits significant activity against various biological targets:
- FABP4 Inhibition : Recent studies have shown that compounds similar to this compound act as potent inhibitors of Fatty Acid Binding Protein 4 (FABP4), which is implicated in metabolic disorders such as obesity and diabetes .
| Compound | Activity | Reference |
|---|---|---|
| This compound | FABP4 Inhibitor | |
| Related Compounds | Various Biological Activities |
The mechanism by which this compound exerts its biological effects is primarily through modulation of lipid metabolism pathways. By inhibiting FABP4, it potentially alters fatty acid transport and metabolism, leading to beneficial effects in metabolic diseases.
3. Case Studies and Research Findings
Several case studies have explored the biological effects of similar compounds:
- Antidiabetic Effects : A study demonstrated that FABP4 inhibitors led to improved insulin sensitivity in diabetic models, suggesting a therapeutic potential for managing diabetes .
- Antineuropathic Activity : Compounds derived from similar scaffolds have shown efficacy in animal models for neuropathic pain, indicating a broader pharmacological profile .
4. Conclusion
This compound represents a promising candidate for further research in pharmacology, particularly concerning metabolic disorders and pain management. Its ability to inhibit FABP4 highlights its potential as a therapeutic agent.
5. Future Directions
Further studies are needed to:
- Explore the full pharmacokinetic profile of the compound.
- Conduct clinical trials to assess its efficacy and safety in humans.
- Investigate other potential biological targets and mechanisms of action.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for methyl 4-[1-(6-phenylpyridazin-3-yl)piperidine-4-amido]benzoate, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with piperidine-4-carboxylic acid derivatives and 6-phenylpyridazine. Key steps include:
- Amide Coupling : Use coupling agents like HATU or EDCI with DMF as a solvent under nitrogen to minimize hydrolysis .
- Esterification : Methylation of the benzoic acid moiety using methanol and catalytic sulfuric acid, monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6) confirm amide bond formation (δ ~8.3 ppm for NH) and ester groups (δ ~3.8 ppm for OCH3) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) verify molecular ion peaks ([M+H]+) and purity (>98%) .
- Elemental Analysis : Matches calculated C, H, N percentages within ±0.3% .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases (e.g., PI3K or MAPK) using fluorescence-based assays (IC50 determination via dose-response curves) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC50 values calculated using nonlinear regression .
Advanced Research Questions
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., ATP-binding pockets), prioritizing piperidine and pyridazine moieties as critical binding motifs .
- DFT Calculations : Gaussian 09 optimizes geometry to assess electron distribution, revealing nucleophilic regions (e.g., pyridazine N-atoms) for electrophilic modifications .
Q. How to resolve contradictions in biological activity data across different assay conditions?
- Methodological Answer :
- Buffer Optimization : Compare activity in Tris-HCl (pH 7.4) vs. phosphate buffers to identify pH-dependent effects .
- Redox Stability Testing : Incubate compound with glutathione or serum to assess thiol-mediated degradation, which may explain variability in cell-based vs. cell-free assays .
Q. What strategies improve pharmacokinetic properties, such as solubility and metabolic stability?
- Methodological Answer :
- Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility (tested via shake-flask method) .
- Prodrug Design : Introduce labile esters (e.g., pivaloyloxymethyl) to mask polar groups, improving intestinal absorption .
- CYP450 Metabolism Studies : Use human liver microsomes + NADPH to identify major metabolites (LC-MS/MS) and guide structural tweaks .
Q. How to design derivatives for enhanced selectivity against off-target proteins?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
